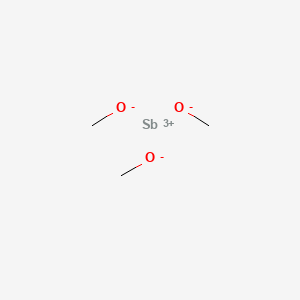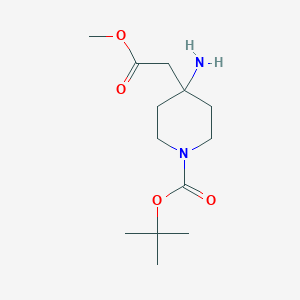
Antimony(3+);methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It typically appears as a white or light-yellow powder and plays an essential role in various fields of research and industry.
Mecanismo De Acción
Target of Action
Antimony(3+);methanolate, like other antimony compounds, primarily targets the heart, gastrointestinal tract, and musculoskeletal system . Antimony compounds have been used for over a century in the therapy of parasitic diseases like leishmaniasis . They have also shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
This compound interacts with its targets in a complex manner. Previous studies suggest that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . Other works support the direct involvement of pentavalent antimony . It’s also suggested that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs .
Biochemical Pathways
This compound affects several biochemical pathways. Recent data indicate that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs . Trypanothione reductase and zinc-finger proteins were identified as possible molecular targets . This suggests that this compound may interfere with the normal functioning of these proteins, thereby affecting the associated biochemical pathways.
Pharmacokinetics
The presence of antimony can be demonstrated in practically all body tissues after inhalation or ingestion .
Result of Action
Antimony compounds are known to cause genotoxic and proteotoxic effects . They can both cause and cure disease, but their modes of molecular action are incompletely understood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, high local concentrations at mining and processing sites can lead to increased human and environmental exposure . Understanding how these environmental factors influence the action of this compound is crucial for managing its use and mitigating potential risks.
Análisis Bioquímico
Biochemical Properties
Antimony(3+);methanolate is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms of this compound are still being researched.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antimony(3+);methanolate can be synthesized through the reaction of antimony trioxide with methanol under controlled conditions. The reaction typically involves heating antimony trioxide with methanol in the presence of a catalyst to facilitate the formation of this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity antimony trioxide and methanol. The process is carried out in specialized reactors designed to handle the reaction conditions and ensure the purity of the final product. The industrial production methods focus on optimizing yield and minimizing impurities to meet the stringent requirements of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Antimony(3+);methanolate undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form antimony trioxide.
Reduction: Can be reduced to elemental antimony using reducing agents such as aluminum or iron.
Substitution: Reacts with halogens to form antimony trihalides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Uses reducing agents like aluminum or iron under acidic conditions.
Substitution: Involves halogens such as chlorine, bromine, or iodine under controlled conditions.
Major Products Formed
Oxidation: Antimony trioxide.
Reduction: Elemental antimony.
Substitution: Antimony trihalides (e.g., antimony trichloride, antimony tribromide).
Aplicaciones Científicas De Investigación
Antimony(3+);methanolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in oncology and parasitology.
Industry: Utilized in the production of flame retardants, catalysts, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
Antimony trioxide: A common oxidation product of antimony(3+);methanolate.
Antimony trihalides: Formed through substitution reactions with halogens.
Antimony trisulfide: Another antimony compound with distinct properties and applications
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike other antimony compounds, it combines the properties of antimony with those of methanol, resulting in unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propiedades
Número CAS |
29671-18-9 |
|---|---|
Fórmula molecular |
C3H9O3Sb |
Peso molecular |
214.86 g/mol |
Nombre IUPAC |
trimethyl stiborite |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clave InChI |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].C[O-].[Sb+3] |
SMILES canónico |
CO[Sb](OC)OC |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)




![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1592925.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)


![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
